
UDP-N-acetyl-3-O-(1-carboxyvinyl)-D-glucosamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
UDP-N-acetyl-3-O-(1-carboxyvinyl)-D-glucosamine is a UDP-amino sugar having N-acetyl-3-O-(1-carboxyvinyl)-D-glucosamine as the sugar component. It derives from an UDP-D-glucosamine. It is a conjugate acid of an UDP-N-acetyl-3-O-(1-carboxylatovinyl)-D-glucosamine(3-).
Aplicaciones Científicas De Investigación
Synthesis and Probing of Enzyme Inhibitors
- UDP-3-O-(R-3-hydroxydecanoyl)-N-[3H-acetyl]glucosamine, a modified form of UDP-N-acetyl-3-O-(1-carboxyvinyl)-D-glucosamine, has been synthesized to probe inhibitors of LpxC in gram-negative bacteria. This synthesis provides insights into developing inhibitors targeting bacterial infections (Maxwell & Bronstein, 2005).
Analogues in Bacterial Peptidoglycan Synthesis
- Research on the synthesis of UDP-N-acetyl-glucosamine analogues, important for bacterial peptidoglycan synthesis, highlights its role in understanding and potentially disrupting bacterial cell wall formation (Babič et al., 2008).
Understanding Enzyme Mechanisms
- Studies on UDP-N-acetylglucosamine 1-carboxyvinyltransferase have deepened understanding of enzyme mechanisms involved in bacterial cell wall peptidoglycan biosynthesis. These insights are crucial for developing antibacterial strategies (Wanke & Amrhein, 1993).
Potential Anti-Tuberculosis Drug Target
- Research indicates that UDP-N-acetyl-D-glucosamine is an essential precursor in mycobacterial cell wall, suggesting that enzymes involved in its biosynthesis, like GlmU, could be potential targets for anti-tuberculosis drugs (Zhang et al., 2008).
Enzymatic Synthesis and Utilization
- Studies have explored the enzymatic synthesis of UDP-N-acetyl-D-glucosamine and its analogues, enhancing our understanding of its incorporation into biological systems and its utilization in glycosyl transferase systems (Rao & Mendicino, 1978).
Role in Bacterial Polysaccharide Structures
- Research has demonstrated the conversion of UDP-N-acetyl-d-glucosamine into precursors for O antigen in Pseudomonas aeruginosa and capsule in Staphylococcus aureus, highlighting its critical role in bacterial surface polysaccharide structures (Kneidinger et al., 2003).
Regulation in Bacterial Biosynthesis
- Investigations into the production and regulation of UDP-N-acetylglucosamine in Lactobacillus casei provide insights into the complex regulatory mechanisms of its biosynthesis pathway (Rodríguez-Díaz et al., 2012).
Microbial Production for Therapeutic Applications
- The metabolic engineering of Corynebacterium glutamicum for UDP-N-acetylglucosamine production demonstrates potential for microbial synthesis of this compound, which has applications in the production of oligosaccharides and glycoproteins with therapeutic benefits (Gauttam et al., 2021).
Propiedades
Nombre del producto |
UDP-N-acetyl-3-O-(1-carboxyvinyl)-D-glucosamine |
|---|---|
Fórmula molecular |
C20H29N3O19P2 |
Peso molecular |
677.4 g/mol |
Nombre IUPAC |
2-[(3R,4R,5S,6R)-3-acetamido-2-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxyprop-2-enoic acid |
InChI |
InChI=1S/C20H29N3O19P2/c1-7(18(30)31)38-16-12(21-8(2)25)19(40-9(5-24)14(16)28)41-44(35,36)42-43(33,34)37-6-10-13(27)15(29)17(39-10)23-4-3-11(26)22-20(23)32/h3-4,9-10,12-17,19,24,27-29H,1,5-6H2,2H3,(H,21,25)(H,30,31)(H,33,34)(H,35,36)(H,22,26,32)/t9-,10-,12-,13-,14-,15-,16-,17-,19?/m1/s1 |
Clave InChI |
BEGZZYPUNCJHKP-YBNLJDIKSA-N |
SMILES isomérico |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CO)O)OC(=C)C(=O)O |
SMILES |
CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)OC(=C)C(=O)O |
SMILES canónico |
CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)OC(=C)C(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




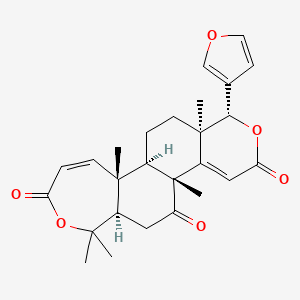
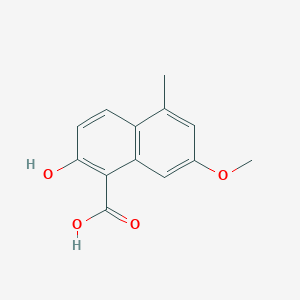
![(2R,3S,5S,8S,9S,10R,13S,14S,17R)-17-[(2S,3R,4R)-3,4-Dihydroxy-6-methyl-5-methylideneheptan-2-yl]-2,3-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one](/img/structure/B1244452.png)
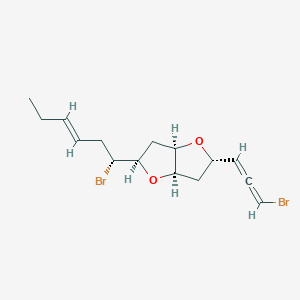
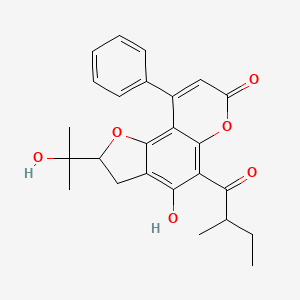

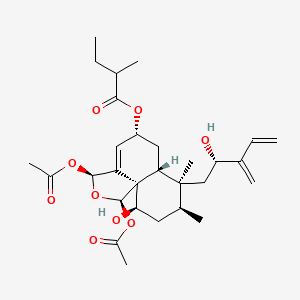
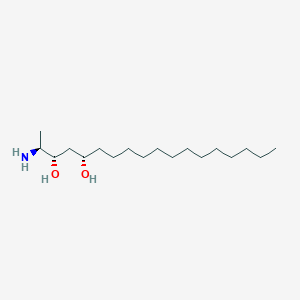
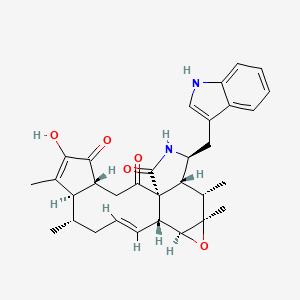
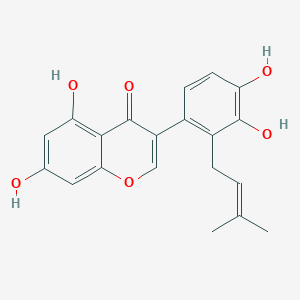
![7-Hydroxy-8-[4-(octanoyloxy)-3-methyl-2-butenyl]-2H-1-benzopyran-2-one](/img/structure/B1244465.png)

![N-methyl-2-[(2-methylpyrazol-3-yl)-thiophen-2-ylmethoxy]ethanamine](/img/structure/B1244469.png)